![molecular formula C5H14NOP B2449837 3-Dimethylphosphorylpropan-1-amine CAS No. 35790-17-1](/img/structure/B2449837.png)
3-Dimethylphosphorylpropan-1-amine
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Overview
Description
3-Dimethylphosphorylpropan-1-amine (DMPPA) is an organic compound with the chemical formula C5H15NO2P . It has a molecular weight of 135.15 and is typically available in powder form .
Molecular Structure Analysis
The InChI code for 3-Dimethylphosphorylpropan-1-amine is 1S/C5H14NOP/c1-8(2,7)5-3-4-6/h3-6H2,1-2H3 . This indicates that the molecule consists of a three-carbon chain (propane) with an amine group (-NH2) attached to the first carbon and a dimethylphosphoryl group ((CH3)2PO) attached to the third carbon.Physical And Chemical Properties Analysis
3-Dimethylphosphorylpropan-1-amine is a powder with a melting point of 39-40 degrees Celsius . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Biochemical Studies
3-Dimethylphosphorylpropan-1-amine and its derivatives have been studied for their biochemical properties. For instance, studies on 3,4-Dimethylaniline, a structurally related compound, explored its metabolism and carcinogenic properties in rats (Boyland & Sims, 1959). Another study investigated the spectroscopic profiling of 3-(4-chlorophenyl)-N, N-dimethyl-3-pyridin-2-ylpropan-1-amine, examining its properties through various spectroscopic techniques, highlighting its potential as a Selective Serotonin Reuptake Inhibitor (SSRI) drug (Abraham et al., 2018).
Chemical Synthesis and Applications
The compound and its derivatives have been utilized in various chemical syntheses. For example, Dimethyl 3-chloroprop-1-en-2-ylphosphonate, closely related to 3-Dimethylphosphorylpropan-1-amine, has been used for the alkylation of amines, phosphines, and phosphites, indicating its utility in organic synthesis (Gurevich & Tebby, 1995). Another study demonstrated the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an important intermediate in pharmaceutical synthesis (Fleck et al., 2003).
Pharmaceutical Research
In the field of pharmaceutical research, derivatives of 3-Dimethylphosphorylpropan-1-amine have been explored for their potential therapeutic applications. For instance, the synthesis and antimicrobial studies of 3-(4-Substitutedthiocarbamidophenyl)-N, N-dimethyl-3-Pyridin-2-yl-propan-1-amine indicate its significance in drug discovery (Tayade et al., 2012).
Corrosion Inhibition
Research has also been conducted on the use of derivatives of 3-Dimethylphosphorylpropan-1-amine in industrial applications, such as corrosion inhibition. For example, a study on the inhibition of X80 steel corrosion using 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine highlights its effectiveness in oilfield acidizing environments (Ituen & Asuquo, 2017).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and not inducing vomiting if swallowed .
properties
IUPAC Name |
3-dimethylphosphorylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NOP/c1-8(2,7)5-3-4-6/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJVEIOYHQNTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylphosphorylpropan-1-amine | |
CAS RN |
35790-17-1 |
Source
|
Record name | 3-(dimethylphosphoryl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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